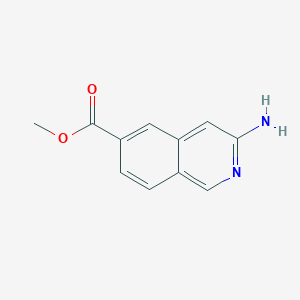

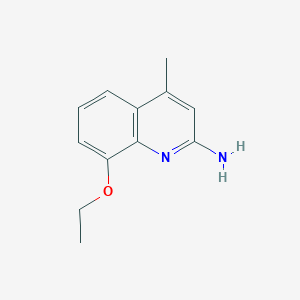

8-Ethoxy-4-methylquinolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

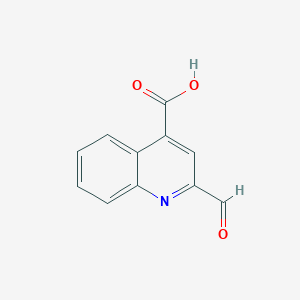

La 8-Éthoxy-4-méthylquinoléine-2-amine est un dérivé de la quinoléine de formule moléculaire C12H14N2O. Ce composé fait partie de la classe plus large des quinoléinamines, qui sont connues pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 8-Éthoxy-4-méthylquinoléine-2-amine implique généralement la fonctionnalisation du cycle quinoléique. Une méthode courante est la synthèse de Friedländer, qui implique la condensation de dérivés d'aniline avec des cétones en présence de catalyseurs acides ou basiques . Une autre approche est la synthèse de Skraup, qui utilise du glycérol, de l'aniline et de l'acide sulfurique comme réactifs .

Méthodes de production industrielle : La production industrielle de dérivés de quinoléine utilise souvent des réactions d'hydrogénation catalytique et de cyclisation. Ces méthodes sont optimisées pour la production à grande échelle, garantissant un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La 8-Éthoxy-4-méthylquinoléine-2-amine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.

Réduction : Cela peut convertir les groupes nitro en amines ou réduire les doubles liaisons.

Substitution : Courante en chimie de la quinoléine, où des halogènes ou d'autres groupes sont substitués sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) ou l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Des agents halogénants comme la N-bromosuccinimide (NBS) ou des électrophiles comme les halogénures d'alkyle.

Principaux produits : Les principaux produits dépendent des conditions de réaction spécifiques, mais peuvent inclure des quinoléines hydroxylées, des aminoquinoléines et divers dérivés substitués .

4. Applications de recherche scientifique

La 8-Éthoxy-4-méthylquinoléine-2-amine a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme bloc de construction pour synthétiser des molécules plus complexes.

Industrie : Utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de la 8-Éthoxy-4-méthylquinoléine-2-amine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antipaludique est attribuée à sa capacité à inhiber la polymérase de l'hème, une enzyme cruciale pour la survie du parasite du paludisme . De plus, ses effets antimicrobiens sont liés à la perturbation des membranes cellulaires microbiennes et à l'inhibition d'enzymes essentielles .

Composés similaires :

8-Hydroxyquinoléine : Connue pour ses propriétés antimicrobiennes et anticancéreuses.

4-Méthylquinoléine : Utilisée dans la synthèse de divers produits pharmaceutiques.

8-Aminoquinoléine : Affiche une activité antipaludique similaire à celle de la 8-Éthoxy-4-méthylquinoléine-2-amine.

Unicité : La 8-Éthoxy-4-méthylquinoléine-2-amine se démarque par sa combinaison unique de groupes éthoxy et méthyle, qui améliorent son activité biologique et en font un composé polyvalent pour diverses applications .

Applications De Recherche Scientifique

8-Ethoxy-4-methylquinolin-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Potential therapeutic agent for treating infections caused by drug-resistant parasites.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 8-Ethoxy-4-methylquinolin-2-amine involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite . Additionally, its antimicrobial effects are linked to the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

4-Methylquinoline: Used in the synthesis of various pharmaceuticals.

8-Aminoquinoline: Exhibits antimalarial activity similar to 8-Ethoxy-4-methylquinolin-2-amine.

Uniqueness: this compound stands out due to its unique combination of ethoxy and methyl groups, which enhance its biological activity and make it a versatile compound for various applications .

Propriétés

Numéro CAS |

1307239-67-3 |

|---|---|

Formule moléculaire |

C12H14N2O |

Poids moléculaire |

202.25 g/mol |

Nom IUPAC |

8-ethoxy-4-methylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2O/c1-3-15-10-6-4-5-9-8(2)7-11(13)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14) |

Clé InChI |

QFPBMXSTUDTZTJ-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC=CC2=C1N=C(C=C2C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)